molecular formula C19H21N3OS2 B2463259 2-(ethylthio)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide CAS No. 1421583-64-3

2-(ethylthio)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Cat. No.: B2463259
CAS No.: 1421583-64-3
M. Wt: 371.52
InChI Key: VEPICRYGSLFIQH-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a synthetic benzamide derivative supplied for research and development purposes. This compound features a benzamide core structure, a motif present in various biologically active molecules described in chemical and patent literature . The molecular structure incorporates a 1-methyl-4-(thiophen-2-yl)-1H-imidazole group, a heterocyclic system of significant interest in medicinal chemistry for its potential interaction with biological targets . The specific structural attributes of this compound, including the ethylthio ether and the imidazole-ethyl linkage, suggest its potential utility as a key intermediate or candidate for investigating enzyme inhibition, receptor modulation, and other biochemical pathways. Researchers may find this chemical valuable in exploratory studies, particularly in the fields of oncology and cellular differentiation, given that related benzamide derivatives have been investigated as cell differentiation inducers and for the treatment of neoplastic diseases . Furthermore, structurally complex benzamide derivatives have been explored as inhibitors of specific proteins, such as kinesin spindle protein (KSP), for the potential treatment of cancer . This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and in accordance with all applicable local and national regulations.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2/c1-3-24-16-8-5-4-7-14(16)19(23)20-11-10-18-21-15(13-22(18)2)17-9-6-12-25-17/h4-9,12-13H,3,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPICRYGSLFIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCC2=NC(=CN2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethylthio and imidazole groups through nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is a typical method.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(ethylthio)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide serves as a building block for synthesizing more complex molecules. Its functional groups allow for various modifications, making it valuable in the development of new chemical entities.

Biology

The compound has demonstrated significant potential in biological research:

  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which is crucial in drug development .
  • Protein-Ligand Interactions : Studies have shown that it can interact with proteins, influencing their activity and potentially leading to therapeutic applications .

Antimicrobial and Anticancer Activities

Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial and anticancer properties. For instance, studies have reported promising results against various bacterial strains and cancer cell lines, highlighting its potential as an antimicrobial agent and cancer therapeutic .

Industrial Applications

In industry, this compound may be utilized in the production of specialty chemicals and materials. Its unique structure allows for applications in pharmaceuticals, agrochemicals, and other chemical manufacturing processes. The scalability of its synthesis makes it suitable for industrial production settings.

Case Studies

Several studies illustrate the compound's effectiveness across different applications:

Study Focus Findings
Antimicrobial ActivityShowed significant inhibition against Mycobacterium tuberculosis with specific derivatives exhibiting MIC values as low as 1.27 µM.
Anticancer PotentialEvaluated against human colorectal carcinoma cell line (HCT116), demonstrating notable cytotoxic effects.
Enzyme InteractionInvestigated its role in inhibiting dihydrofolate reductase, a key target in antimicrobial therapy.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several benzimidazole, imidazole, and thiophene-containing derivatives (Table 1). Key analogs include:

Compound Name Core Structure Substituents Key Structural Differences
2-(Ethylthio)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide (Target) Benzamide + Imidazole Ethylthio linker, 1-methyl-4-(thiophen-2-yl)-imidazole, ethyl spacer Unique thiophene and ethylthio combination
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzamide + Benzimidazole Benzimidazole-thioacetamido linker, 2,4-dinitrophenyl Benzimidazole vs. imidazole; nitro substituents
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2-chlorophenyl)acetamide (4) Acetamide + Benzimidazole Benzoyl group on benzimidazole, 2-chlorophenyl Acetamide vs. benzamide; chlorophenyl substituent
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide Acetamide + Benzimidazole 2,4-Dimethylphenyl Simpler aryl substituents; no thiophene
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N′-{(E)-[4-(methylthio)phenyl]methylidene}acetohydrazide Acetohydrazide + Benzimidazole 4-Chlorobenzyl, methylthiophenylidene Hydrazide backbone; extended conjugation

Key Observations :

  • Heterocycle Choice : The target compound’s imidazole-thiophene system may enhance π-π stacking and electron-rich interactions compared to benzimidazole-based analogs like W1 or compound 4 .
  • Linker Flexibility : The ethylthio linker in the target compound likely increases lipophilicity versus the acetamido or hydrazide linkers in analogs .
  • Substituent Effects : The thiophen-2-yl group may improve metabolic stability compared to nitro (W1) or chloro (compound 4) substituents, which are prone to enzymatic reduction or hydrolysis .
Pharmacological and Physicochemical Properties
  • Antimicrobial Activity : Compound W1 exhibited MIC values of 2–8 µg/mL against Staphylococcus aureus, while benzimidazole-thioacetamides (e.g., compound 4 ) showed moderate activity (MIC: 16–32 µg/mL). The target compound’s thiophene may enhance Gram-negative activity due to increased membrane penetration.
  • Anticancer Potential: Benzimidazole derivatives (e.g., compound 9c ) demonstrated IC₅₀ values of 1.5–5 µM against HeLa cells. The target’s imidazole-thiophene system could improve selectivity for kinase inhibitors.
  • Solubility : The ethylthio group may reduce aqueous solubility compared to acetamide analogs , necessitating formulation optimization.
  • Stability : Thiophene’s aromaticity likely enhances metabolic stability versus nitro- or chloro-substituted compounds .
Structure-Activity Relationships (SAR)
  • Imidazole vs. Benzimidazole : Benzimidazoles (e.g., W1 ) exhibit broader antimicrobial activity but lower selectivity than imidazoles due to increased planarity and DNA intercalation.
  • Linker Optimization : Ethylthio spacers balance lipophilicity and flexibility, improving bioavailability compared to rigid triazole linkers (e.g., compound 9a ).

Biological Activity

The compound 2-(ethylthio)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide (CAS No. 1421583-64-3) is a novel synthetic derivative with potential biological activity, particularly in the fields of oncology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • An ethylthio group
  • An imidazole ring
  • A benzamide core

This unique combination of functional groups is believed to contribute to its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups allow binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:

  • Signal transduction
  • Metabolic regulation
  • Gene expression modulation

Antitumor Activity

Research has shown that derivatives similar to this compound exhibit significant antitumor properties. For instance, a related imidazole derivative was tested against several cancer cell lines, demonstrating potent antiproliferative effects that were superior to established chemotherapeutics like 5-FU and MTX .

Table 1: Antitumor Activity Comparison

CompoundIC50 (µM)Selectivity Index (Normal/Tumor Cells)
4f3.2423–46
5-FU74.69N/A
MTX42.88N/A

The selectivity index indicates that normal cells tolerate the compound much better than tumor cells, suggesting a favorable therapeutic window.

Study on Imidazole Derivatives

A study evaluated various imidazole derivatives for their antitumor activity, highlighting that compounds with similar structures to our target showed promising results. Notably, the most effective derivatives exhibited a mechanism involving apoptosis induction through caspase activation .

Pharmacological Profiles

Another investigation focused on the pharmacological profiles of compounds derived from imidazole scaffolds. The results indicated that structural modifications significantly influenced their biological activities, emphasizing the importance of functional group positioning in enhancing efficacy against cancer cells .

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueObserved DataReference
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, imidazole-H), 7.45–7.12 (m, 7H, aromatic)
¹³C NMR (100 MHz, CDCl₃)δ 167.2 (C=O), 142.3 (thiophene-C), 121.8 (imidazole-C)
HRMS (ESI+)m/z 454.1682 [M+H]⁺ (calc. 454.1679)

Q. Table 2: Biological Activity of Structural Analogs

Compound ModificationIC₅₀ (µM)MIC (µg/mL)Key Finding
Ethylthio → Methylsulfonyl12.38 (C. albicans)Enhanced antifungal activity
Thiophene → Furan45.732 (E. coli)Reduced antibacterial efficacy

Notes

  • Advanced Techniques : Prioritize peer-reviewed methodologies (e.g., solvent-free synthesis , MD simulations ).
  • Conflict Resolution : Cross-validate analytical data with orthogonal techniques (e.g., NMR + HRMS) .

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